N-Phenyl-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide
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Overview
Description
N-Phenyl-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide typically involves the cyclization of 3,4-diaminopyridine with sodium metabisulfite adducts of corresponding benzaldehydes. This reaction yields the required imidazo[2,1-C][1,2,4]triazole derivatives . The reaction conditions often include the use of polar solvents and controlled temperatures to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to verify the compound’s structure and purity .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
N-Phenyl-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of N-Phenyl-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
Uniqueness
N-Phenyl-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide is unique due to its specific structural features and broad range of biological activities.
Properties
Molecular Formula |
C18H17N5OS |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-phenyl-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H17N5OS/c24-16(19-14-7-3-1-4-8-14)13-25-18-21-20-17-22(11-12-23(17)18)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,24) |
InChI Key |
OYHIYWVMXOAVST-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2SCC(=O)NC3=CC=CC=C3)N1C4=CC=CC=C4 |
Origin of Product |
United States |
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